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Compound of Interest
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Cat. No.: B1139330 Get Quote

Introduction

Rociletinib (formerly CO-1686) is a third-generation, orally available, irreversible inhibitor of the

epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It was developed to treat non-

small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly the T790M

"gatekeeper" mutation that confers resistance to first and second-generation EGFR inhibitors.

[1][3][4] Rociletinib's mechanism of action involves the formation of a covalent bond with the

cysteine-797 residue within the ATP-binding pocket of EGFR, leading to sustained, irreversible

inhibition of kinase activity.[5][6] A key characteristic of rociletinib is its selectivity for mutant

forms of EGFR over the wild-type (WT) receptor, which was intended to minimize the on-target

toxicities, such as rash and diarrhea, commonly associated with less selective EGFR inhibitors.

[1][7]

Data Presentation: Kinase Inhibition Profile
The selectivity of rociletinib is quantified by its inhibitory concentration (IC50) and binding

affinity (Ki) against various kinases. The data clearly demonstrates a high potency against

EGFR harboring activating mutations (e.g., L858R, Exon 19 deletion) and the T790M

resistance mutation, with significantly less activity against wild-type EGFR.

Table 1: In Vitro Inhibitory Activity of Rociletinib against
EGFR Variants
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Target Kinase Assay Type Potency (IC50) Potency (Ki)
Selectivity
(WT/Mutant)

EGFR

L858R/T790M
Cell-free <0.51 nM[8] 21.5 nM[9][10] ~14x (Ki)

EGFR WT Cell-free 6 nM[8] 303.3 nM[9][10] -

EGFR Exon 19

del/T790M
Cell-based 7-32 nM[6] Not Reported ~17-60x (IC50)

EGFR WT

(Cellular)
Cell-based 547-4,275 nM[6] Not Reported -

Table 2: Off-Target Kinase Activity of Rociletinib
A broader kinase profiling study revealed that rociletinib maintains a high degree of selectivity.

When tested at a concentration of 0.1µM, it inhibited only a small fraction of the 434 kinases

screened.[11]

Kinase Percent Inhibition (@ 0.1 µM)

FTL3 94%[11]

FAK Weak Inhibition[8]

CHK2 Weak Inhibition[8]

ERBB4 Weak Inhibition[8]

JAK3 Weak Inhibition[8]

13 kinases in total showed >50% inhibition >50%[11]

Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical)
The determination of rociletinib's potency (IC50/Ki) against purified recombinant EGFR kinase

domains is a critical step. A common method employed is a continuous, fluorescence-based
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assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or LanthaScreen®

assay.[12][13]

Objective: To measure the concentration of rociletinib required to inhibit 50% of the enzymatic

activity of specific EGFR variants (e.g., WT, L858R/T790M).

Materials:

Recombinant human EGFR kinase domains (WT and mutant)

Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM

DTT)[14]

ATP (Adenosine triphosphate)

Specific peptide substrate for EGFR

Rociletinib hydrobromide, serially diluted

Detection reagents (e.g., ADP-Glo™, LanthaScreen® Eu-labeled antibody and tracer)[13]

[14]

384-well assay plates

Methodology:

Enzyme/Inhibitor Pre-incubation: A defined concentration of the recombinant EGFR kinase is

pre-incubated with a serial dilution of rociletinib in the kinase reaction buffer for a set period

(e.g., 10-30 minutes) at room temperature. This allows the inhibitor to bind to the kinase.[15]

[16]

Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing

both the peptide substrate and ATP (typically at a concentration near its Km value for the

specific kinase).[12]

Kinase Reaction: The plate is incubated for a defined period (e.g., 60 minutes) at room

temperature to allow for the phosphorylation of the substrate by the active kinase.[14]
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Reaction Termination and Detection: The reaction is stopped by the addition of a detection

solution containing EDTA.[12] A detection reagent, such as a europium-labeled antibody that

specifically recognizes the phosphorylated substrate, is added.[13]

Signal Measurement: After a final incubation period, the signal (e.g., TR-FRET ratio or

luminescence) is measured using a plate reader. The signal intensity is inversely proportional

to the inhibitory activity of rociletinib.

Data Analysis: The raw data is converted to percent inhibition relative to controls (0%

inhibition for DMSO vehicle, 100% inhibition for no enzyme). The IC50 values are then

calculated by fitting the data to a four-parameter logistic curve using appropriate software

(e.g., GraphPad Prism).[12]

Mandatory Visualizations
Signaling Pathway Diagram
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding

to ligands like EGF, activates multiple downstream signaling cascades crucial for cell growth,

proliferation, and survival.[17][18] The two primary pathways are the RAS-RAF-MEK-ERK

(MAPK) pathway and the PI3K-AKT-mTOR pathway.[18][19] Rociletinib acts by blocking the

ATP-binding site of the EGFR kinase domain, thereby preventing the autophosphorylation and

subsequent activation of these downstream signals.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7280144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7280144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5063481/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5063481/
https://www.eurekalert.org/news-releases/634812
https://www.eurekalert.org/news-releases/634812
https://pmc.ncbi.nlm.nih.gov/articles/PMC5310702/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5310702/
https://www.selleckchem.com/products/co-1686.html
https://www.medchemexpress.com/CO-1686.html
https://www.chemicalprobes.org/rociletinib
https://www.mdpi.com/2073-4352/15/11/935
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/EGFR_L858R_LanthaScreen_Activity_Europium.pdf
https://www.promega.com.cn/-/media/files/resources/protocols/kinase-enzyme-appnotes/egfr-kinase-assay-protocol.pdf?rev=3feed33ea0224c138554fae250a814ee&sc_lang=en
https://bio-protocol.org/exchange/minidetail?id=916577&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC3567702/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3567702/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3567702/
https://www.creative-diagnostics.com/egf-egfr-signaling-pathway.htm
https://www.researchgate.net/figure/EGFR-signal-transduction-pathways-Three-steps-can-be-schematically-defined-in-the_fig3_23808050
https://www.clinpgx.org/pathway/PA162356267
https://www.benchchem.com/product/b1139330#rociletinib-hydrobromide-kinase-selectivity-profile
https://www.benchchem.com/product/b1139330#rociletinib-hydrobromide-kinase-selectivity-profile
https://www.benchchem.com/product/b1139330#rociletinib-hydrobromide-kinase-selectivity-profile
https://www.benchchem.com/product/b1139330#rociletinib-hydrobromide-kinase-selectivity-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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